

A Technical Guide to the Chemical Structure and Stereochemistry of Boc-aminocyclopentenol

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Compound of Interest

Compound Name:	<i>Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate</i>
Cat. No.:	B069448

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of **tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate**, a key chiral building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is of significant interest in medicinal chemistry and drug development, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and antitumor agents.

Chemical Structure and Stereochemistry

The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target molecules.

IUPAC Name: *tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate* [1]

Chemical Formula: $C_{10}H_{17}NO_3$ [2]

Molecular Weight: 199.25 g/mol [1]

CAS Number: 178152-48-2[3]

The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is critical for its utility in asymmetric synthesis.

Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Quantitative Data

While a complete, tabulated set of spectroscopic data for tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate is not readily available in the surveyed literature, extensive data exists for its direct precursors and the closely related oxidized product, (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate. This information is invaluable for monitoring the synthesis and confirming the structural features of the target molecule.

Table 1: Spectroscopic Data for Key Precursors and Related Compounds

Compound	1H NMR (CDCl ₃) δ (ppm)	13C NMR (CDCl ₃) δ (ppm)	IR (neat) ν _{max} (cm ⁻¹)	HRMS (ES+) m/z
(1R,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-yl acetate	0.04–0.12 (m, 6H), 0.90 (s, 9H), 1.61 (dt, J=14.0, 5.0 Hz, 1H), 2.05 (s, 3H), 2.81 (dt, J=14.0, 7.5 Hz, 1H), 4.68–4.76 (m, 1H), 5.42–5.50 (m, 1H), 5.89 (dt, J=5.5, 1.5 Hz, 1H), 5.97 (dt, J=5.5, 1.5 Hz, 1H)[4]	-4.54, -4.49, 18.3, 21.3, 26.0, 41.3, 75.0, 77.1, 131.3, 139.1, 171.0[4]	Not specified	Not specified
(R)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate	1.48 (s, 9H), 2.36 (dd, J=18.5, 2.5 Hz, 1H), 2.86 (dd, J=18.5, 6.5 Hz, 1H), 4.73 (br s, 1H), 5.15 (br s, 1H), 6.23 (dd, J=5.5, 1.5 Hz, 1H), 7.42 (dd, J=5.5, 2.5 Hz, 1H)	28.5, 42.6, 51.2, 80.4, 135.8, 162.7, 171.2, 207.2	3325, 2981, 1713, 1691, 1519, 1367, 1254, 1166	C ₁₀ H ₁₅ NO ₃ Na (MNa ⁺) calcd. 220.0944; found 220.0945[4]

Experimental Protocols

The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor. The following protocols are based on established synthetic routes for related compounds.

Synthesis of (1R,4S)-4-[(tert-Butyldimethylsilyl)oxy]cyclopent-2-enol

This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone to yield the corresponding alcohol with high diastereoselectivity.

- Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$), Sodium borohydride (NaBH_4), Methanol (MeOH), Dichloromethane (CH_2Cl_2), Saturated ammonium chloride (NH_4Cl) solution.
- Procedure:
 - A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated with cerium chloride heptahydrate and stirred until dissolved.
 - The solution is cooled to $-20\text{ }^\circ\text{C}$.
 - Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at $-20\text{ }^\circ\text{C}$, then for 20 minutes at room temperature.
 - The reaction is quenched by the dropwise addition of saturated ammonium chloride solution.
 - The mixture is extracted with dichloromethane.
 - The combined organic layers are dried over magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure to yield the product as a mixture of diastereomers, with the (1R,4S) isomer being the major product.

Introduction of the Boc-Amino Group

A common method for introducing the amine functionality with inversion of stereochemistry is the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected diol precursor. A more direct route involves the reduction of the corresponding ketone.

General Protocol for Boc Deprotection

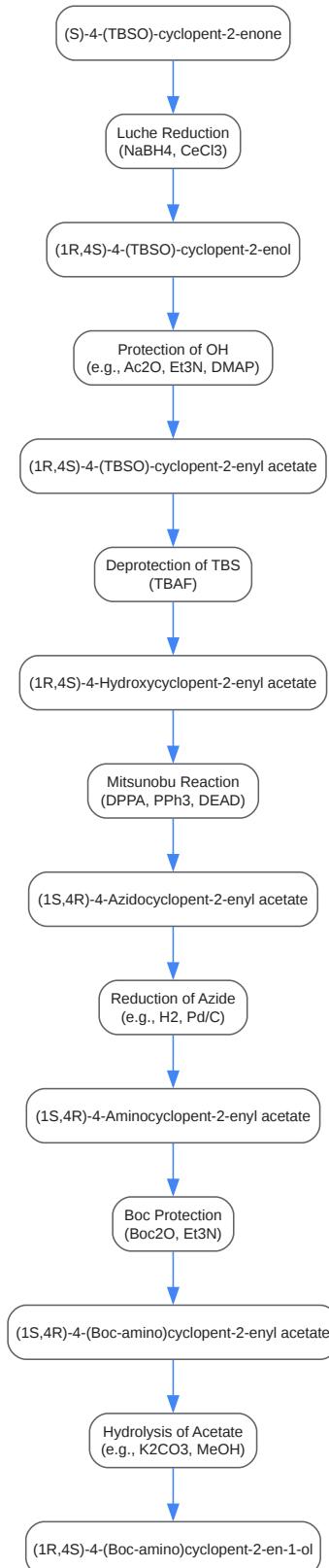
While the goal is the Boc-protected compound, understanding its deprotection is crucial for its use in further synthesis.

- Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane, Acetonitrile.
- Procedure:
 - The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.
 - A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.
 - The reaction is stirred at room temperature for 2 hours.
 - Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.
 - The solid is collected by filtration and washed with acetonitrile.[\[1\]](#)

Mandatory Visualizations

Synthetic Workflow

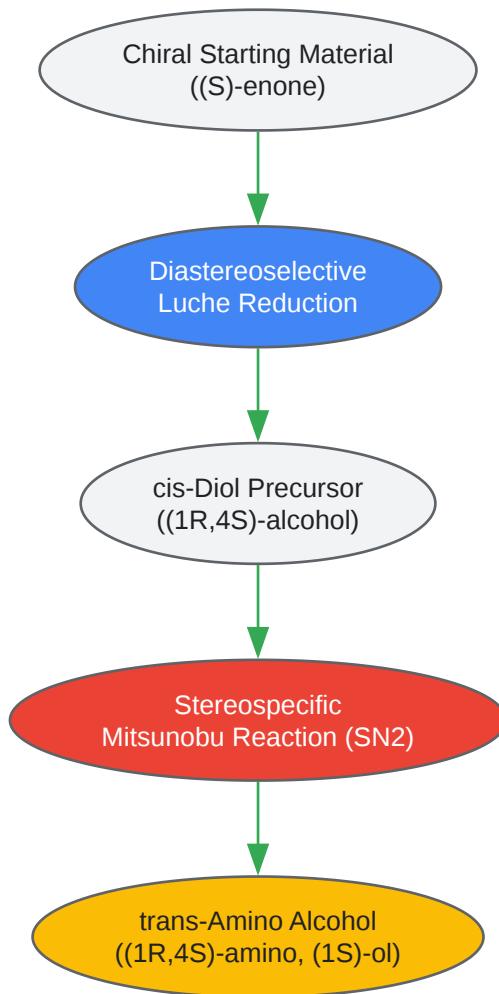
The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.

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Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Logical Relationship in Synthesis

The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates the logical relationship of the key stereochemistry-defining steps.



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Caption: Key stereochemistry-defining steps in the synthesis.

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